1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene

Catalog No.
S14597727
CAS No.
M.F
C8H5Br2F3O2
M. Wt
349.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)ben...

Product Name

1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene

IUPAC Name

1,2-dibromo-5-(difluoromethoxy)-3-(fluoromethoxy)benzene

Molecular Formula

C8H5Br2F3O2

Molecular Weight

349.93 g/mol

InChI

InChI=1S/C8H5Br2F3O2/c9-5-1-4(15-8(12)13)2-6(7(5)10)14-3-11/h1-2,8H,3H2

InChI Key

SBYPKJBQUPCWEV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCF)Br)Br)OC(F)F

1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene is a complex organic compound with the molecular formula C8H5Br2F3O2C_8H_5Br_2F_3O_2. This compound features a benzene ring that is substituted with two bromine atoms, two fluorine atoms, and two methoxy groups. The unique arrangement of these substituents contributes to its distinct chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .

  • Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of various substituted benzene derivatives.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to yield quinones or reduction to form hydroquinones, depending on the reagents used.
  • Coupling Reactions: It can engage in coupling reactions such as Suzuki or Stille coupling, which are useful for synthesizing biaryl compounds. Common reagents for these reactions include palladium catalysts and bases .

Research into the biological activity of 1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene and its derivatives suggests potential antimicrobial and anticancer properties. The specific mechanisms by which these compounds exert their biological effects are still under investigation, but the presence of halogenated groups is known to influence biological interactions significantly .

The synthesis of 1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene typically involves:

  • Bromination: The initial step often includes the bromination of a suitable methoxy-substituted benzene derivative using bromine under controlled conditions.
  • Fluorination: Following bromination, fluorinating agents are employed to introduce fluorine atoms at specific positions on the benzene ring.
  • Optimization: Reaction conditions such as temperature and pressure are carefully controlled to achieve the desired substitution pattern .

This compound has several noteworthy applications:

  • Organic Synthesis: It serves as a building block for more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Biological Research: Derivatives of this compound may be explored for their potential therapeutic effects against various diseases.
  • Industrial Uses: It is utilized in the production of specialty chemicals with unique properties like high thermal stability .

The interaction studies of 1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene focus on its reactivity with biological targets. The presence of halogen atoms enhances its ability to interact with cellular components, potentially leading to significant biological effects. Further research is required to elucidate the specific pathways involved in these interactions .

Several compounds exhibit structural similarities to 1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene:

Compound NameMolecular FormulaUnique Features
1,3-Dibromo-5-fluorobenzeneC6H3Br2FC_6H_3Br_2FLacks methoxy groups but has a similar halogen substitution pattern.
1,3-Dibromo-2-difluoromethoxy-benzeneC8H5Br2F2OC_8H_5Br_2F_2ODifferent positions of bromine and fluorine atoms compared to the target compound.
1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzeneC8H4Br2F3OC_8H_4Br_2F_3OContains additional fluorine atoms and a different substitution pattern on the benzene ring.

The uniqueness of 1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene lies in its specific substitution pattern, which imparts distinct chemical and physical properties that are valuable for targeted applications in research and industry .

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Exact Mass

349.85879 g/mol

Monoisotopic Mass

347.86084 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types